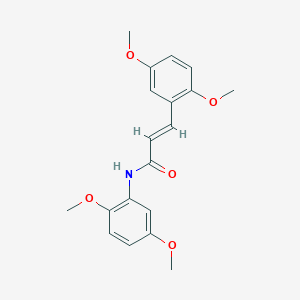

3-(1,1-Difluoroethyl)-5-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Antiviral Activity

The synthesis and antiviral activity of trifluorothymidine, related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been studied. Trifluorothymidine is expected to be incorporated into DNA, leading to mutagenic effects, which were confirmed in bacteriophage T4B. The research found that trifluorothymidine markedly inhibited the growth of several transplanted tumors in mice, suggesting potential applications in antiviral therapies (Heidelberger, 1975).

2. Medical Imaging

Fluorine-18 labeled fluoropyridines, including compounds related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been increasingly applied in Positron Emission Tomography (PET) for medical imaging. The research highlights the development of pyridyliodonium salts as a convenient method for introducing fluorine-18 into more stable fluoropyridines (Carroll et al., 2007).

3. Catalytic Fluoromethylation

Research into the catalytic fluoromethylation of carbon-carbon multiple bonds has emphasized the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, often found in pharmaceuticals and agrochemicals. This includes studying electrophilic fluoromethylating reagents and photoredox catalysis, which are relevant for the synthesis of compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine (Koike & Akita, 2016).

4. Synthesis of Fluorinated Compounds

There has been significant interest in the synthesis of fluorinated compounds, including those related to 3-(1,1-Difluoroethyl)-5-fluoropyridine. This includes the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, which is crucial in the design of new drug compounds due to its lipophilicity and electron-withdrawing properties (Shao et al., 2015).

5. Radiochemical Synthesis for Imaging

The compound 3-[18F]fluoro-4-aminopyridine ([18F]3F4AP), related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been developed for use in PET imaging of demyelinating diseases. The research discusses its semi-automated production process, which is vital for its application in clinical studies (Brugarolas et al., 2017).

6. Synthesis of Difluoropiperidines

Research into the synthesis of difluoropiperidines, a group that includes compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been conducted. This includes the development of new synthetic pathways starting from suitable delta-chloro-alpha,alpha-difluoroimines (Verniest et al., 2008).

7. Analysis of Drug Metabolism

The metabolism of 5-fluorouracil, a compound related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been monitored in vivo using 19F NMR. This research is significant for understanding the metabolic fate of fluorinated drugs in live cells (Stevens et al., 1984).

8. Biochemical and Metabolic Investigations

Studies on fluorinated pyrimidines, which are structurally related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been conducted to understand their metabolic pathways and effects on nucleic acid biosynthesis. This research provides insights into the biochemical behavior of such compounds (Harbers et al., 1959).

9. Trifluoromethylation of Uracils and Cytosines

A study on the trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlights the significance of fluoroalkylated enaminones in pharmaceuticals and agrochemicals. This research is relevant for compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine (Huang et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their inhibitory effects on enzymes such as 3-isopropylmalate dehydrogenase (ipmdh) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

Related compounds have been designed based on the concept of mechanism-based inhibition . These compounds interact with their target enzymes and undergo a normal enzyme reaction, followed by an additional elimination reaction .

Biochemical Pathways

Similar compounds have been shown to affect the biosynthetic pathway of the essential amino acid l-leucine by inhibiting the enzyme ipmdh .

Result of Action

Related compounds have been shown to undergo an additional elimination reaction after the normal enzyme reaction, resulting in the formation of an α,β-unsaturated carbonyl product .

Propriétés

IUPAC Name |

3-(1,1-difluoroethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFPXNMDYZZNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)

![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)